Ethyl (2,3-dimethylanilino)acetate
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Overview
Description
Ethyl (2,3-dimethylanilino)acetate is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.275 g/mol . It is a derivative of aniline, where the aniline ring is substituted with ethyl and acetate groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2,3-dimethylanilino)acetate can be synthesized through the esterification of 2,3-dimethylaniline with ethyl chloroacetate. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,3-dimethylanilino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form 2,3-dimethylaniline and ethyl acetate.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, or halogens.
Major Products Formed
Hydrolysis: 2,3-dimethylaniline and ethyl acetate.
Reduction: Corresponding alcohol.
Substitution: Various substituted aniline derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Ethyl (2,3-dimethylanilino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2,3-dimethylanilino)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2,3-dimethylaniline, which can then participate in various biochemical reactions. The aniline derivative may interact with enzymes and receptors, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Ethyl (2,3-dimethylanilino)acetate can be compared with other similar compounds such as:
Ethyl (acetyl-2,3-dimethylanilino)acetate: Similar structure but with an additional acetyl group.
Ethyl (3,4-dimethylanilino)acetate: Similar structure but with different substitution on the aniline ring.
Methyl 2-(2,3-dimethylanilino)benzoate: Similar structure but with a benzoate group instead of an acetate group.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Properties
CAS No. |
2345-06-4 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-(2,3-dimethylanilino)acetate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)8-13-11-7-5-6-9(2)10(11)3/h5-7,13H,4,8H2,1-3H3 |
InChI Key |
OPERCKJVRMDHPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC(=C1C)C |
Origin of Product |
United States |
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